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Compound of Interest

Compound Name: 6-Methyl-1-indanone

Cat. No.: B1306188

An In-depth Exploration of a Versatile Aroma Chemical for Researchers, Scientists, and Drug
Development Professionals

Introduction

6-Methyl-1-indanone is a substituted indanone that has garnered interest as a versatile
ingredient in the fragrance industry.[1] Its unique chemical structure, characterized by a fused
bicyclic system comprising a benzene ring and a cyclopentanone ring with a methyl substituent,
contributes to its distinct olfactory properties.[2] This technical guide provides a comprehensive
overview of 6-Methyl-1-indanone, encompassing its physicochemical characteristics,
synthesis methodologies, fragrance profile, and preliminary safety and biological
considerations. The information is intended to serve as a valuable resource for researchers and
professionals involved in the development of new fragrances and the study of aroma
chemicals.

Physicochemical Properties

6-Methyl-1-indanone is a white to light yellow crystalline solid at room temperature.[3] Its key
physicochemical properties are summarized in the table below, compiled from various sources.
These properties are crucial for its handling, formulation, and performance in fragrance
applications.
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Property Value Reference(s)
Molecular Formula C10H100 [4]
Molecular Weight 146.19 g/mol [4]
CAS Number 24623-20-9 [4]
White to light yellow crystal
Appearance [3]
powder
Melting Point 57 - 62 °C (5]

N ) 124 - 126 °C at 11 mmHg; 70
Boiling Point [5]
°C at 0.4 mmHg

N Soluble in methanol and other
Solubility ] [2]
common organic solvents.

Synthesis of 6-Methyl-1-indanone

The synthesis of 1-indanone derivatives, including 6-Methyl-1-indanone, can be achieved
through several synthetic routes. The most common methods involve intramolecular Friedel-
Crafts acylation and photochemical reactions.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis
of 1-indanones.[6] This typically involves the cyclization of a 3-arylpropionic acid or its
corresponding acyl chloride. For the synthesis of 6-Methyl-1-indanone, a suitable precursor
would be 3-(m-tolyl)propanoic acid. The reaction is generally catalyzed by a Lewis acid, such
as aluminum chloride (AICI3), or a strong protic acid like polyphosphoric acid (PPA) or triflic
acid.[6][7]

A general workflow for this synthesis is outlined below:

Activation Intramolecular Friedel-Crafts Acylation Workup and Purification
Q’( (e.g., with SOC2 or (COCI)z) > (3'(m"°‘y‘)p'°pa""y' C“"’"“e) > [ (Lewis Acid, e.g., AICI3) > (e.g., Quenching, Extraction, Chromatography)
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Caption: General workflow for the synthesis of 6-Methyl-1-indanone via intramolecular Friedel-
Crafts acylation.

Experimental Protocol (General Procedure for Friedel-Crafts Acylation of a 3-Arylpropionic
Acid):

¢ Acid Chloride Formation: The 3-arylpropionic acid (1.0 eq) is dissolved in an anhydrous
solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) may
be added. Thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly at 0 °C. The
reaction is stirred at room temperature until gas evolution ceases. The excess reagent and
solvent are removed under reduced pressure to yield the crude 3-arylpropionyl chloride.[6]

e Cyclization: The crude acyl chloride is dissolved in an anhydrous solvent like
dichloromethane under an inert atmosphere and cooled to 0 °C. A Lewis acid, such as
anhydrous aluminum chloride (1.1-1.5 eq), is added portion-wise. The reaction is stirred and
monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).[6]

o Workup and Purification: Upon completion, the reaction is quenched by carefully pouring it
onto crushed ice and dilute hydrochloric acid. The organic layer is separated, and the
aqueous layer is extracted with a suitable solvent. The combined organic layers are washed,
dried, and concentrated. The crude product is then purified, typically by column
chromatography.[6]

Photochemical Synthesis

An alternative and often high-yielding method for the synthesis of 6-Methyl-1-indanone is
through a photochemical reaction. It has been reported that 6-Methyl-1-indanone can be
synthesized in high quantum yields by the photolysis of a-chloro-2',5'-dimethylacetophenone.[3]
This method offers the advantage of mild reaction conditions.[8] Another photochemical route
involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, where 6-Methyl-1-indanone is
formed as a photoproduct.[3]

A simplified representation of the photochemical synthesis is shown below:
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Caption: Simplified workflow for the photochemical synthesis of 6-Methyl-1-indanone.

Fragrance Profile and Applications

6-Methyl-1-indanone is valued in the fragrance industry for its unique scent profile, which is
generally described as having a sweet, floral note.[1][9] It is used as a key ingredient in
perfumes and cosmetics to enhance the overall appeal of the product.[1] Its aromatic character
also lends itself to applications in flavoring agents for certain food products.[1]

While specific quantitative data for odor threshold and substantivity are not readily available in
the public domain, the general classification of its scent profile places it in a category of
fragrance ingredients that can provide warmth and complexity to a fragrance composition. In
perfumery, such molecules are often used as modifiers or to add a unique signature to a blend.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the
identification and quantification of 6-Methyl-1-indanone in fragrance mixtures.

Typical GC-MS Parameters (lllustrative):

e Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25
um), is often suitable for the analysis of fragrance compounds.

o Oven Temperature Program: A typical program might start at a lower temperature (e.g., 50-
70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C)
at a rate of 10-20 °C/min.

¢ Injector and Detector Temperatures: These are typically set around 250-300 °C.

o Carrier Gas: Helium is commonly used as the carrier gas.
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« lonization Mode: Electron lonization (El) at 70 eV is standard.
Mass Spectrometry Fragmentation:

The mass spectrum of a ketone like 6-Methyl-1-indanone will show a molecular ion peak (M+)
corresponding to its molecular weight (146.19 g/mol ). The fragmentation pattern is influenced
by the stable aromatic ring and the carbonyl group. Key fragmentation pathways for ketones
often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and
McLafferty rearrangement if a gamma-hydrogen is available. For 6-Methyl-1-indanone, a
significant fragment would likely result from the loss of a CO group (M-28), leading to a peak at
m/z 118. Further fragmentation of the indane ring structure would also be expected.

Safety and Biological Considerations
Safety Profile

Based on available Safety Data Sheets (SDS), 6-Methyl-1-indanone is not classified as a
hazardous substance under normal handling conditions.[3] Standard laboratory safety
precautions, such as wearing protective gloves and eyewear, are recommended.

Metabolism

While specific metabolism studies on 6-Methyl-1-indanone are not widely published, the
metabolic fate of xenobiotics is often investigated using in vitro models such as human liver
microsomes.[10][11] These studies help to identify potential metabolites formed through phase
| (e.g., oxidation, reduction, hydrolysis) and phase Il (e.g., glucuronidation, sulfation) metabolic
pathways.[10] For a ketone like 6-Methyl-1-indanone, potential metabolic transformations
could include reduction of the ketone to an alcohol and hydroxylation of the aromatic ring or
alkyl side chain.

Reduced Metabolite
(6-Methyl-1-indanol)
Phase | Metabolism f Phase Il Metabolism Conjugated Metabolites
(e.g., CYP450 enzymes in liver microsomes) /"y (e.g., UGTs) (e.g., Glucuronides)

Hydroxylated Metabolites
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Caption: Postulated metabolic pathway of 6-Methyl-1-indanone.

Biological Activity

The indanone scaffold is present in a number of biologically active compounds, including some
with anticancer and neuroprotective properties.[12][13] For instance, certain indanone
derivatives have been investigated for their potential as cytotoxic agents against various cancer
cell lines.[14] However, specific studies on the biological activity of 6-Methyl-1-indanone are
limited in the public domain. Its use in pharmaceuticals is primarily as a synthetic intermediate
for more complex bioactive molecules.[1]

Olfactory Signaling Pathway

The perception of 6-Methyl-1-indanone as a fragrance is initiated by its interaction with
olfactory receptors in the nasal cavity. The binding of this odorant molecule to its specific G-
protein coupled receptor (GPCR) triggers a signaling cascade within the olfactory sensory
neuron.
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Caption: Simplified olfactory signaling pathway for the perception of an odorant like 6-Methyl-1-
indanone.

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in
intracellular cyclic AMP (CAMP). The elevated cAMP levels open cyclic nucleotide-gated ion
channels, causing an influx of cations and depolarization of the neuron. This generates an
action potential that travels to the olfactory bulb in the brain, where the signal is processed,
leading to the perception of the specific odor.

Stability in Formulations

The stability of fragrance ingredients is a critical factor in the development of cosmetic and
personal care products. The chemical stability of a compound like 6-Methyl-1-indanone can
be influenced by various factors within a formulation, such as pH, the presence of oxidizing or
reducing agents, and interactions with other ingredients.[15] Additionally, external factors like
exposure to light and heat can lead to degradation over time.

While specific stability data for 6-Methyl-1-indanone in different cosmetic bases (e.g.,
emulsions, alcoholic solutions) is not extensively documented, it is known that ketones can be
susceptible to photochemical reactions. Therefore, formulation and packaging considerations to
protect the product from prolonged UV exposure may be necessary to ensure the stability of
the fragrance profile.

Conclusion

6-Methyl-1-indanone is a valuable aroma chemical with a pleasant and versatile fragrance
profile. Its synthesis is achievable through established organic chemistry methodologies, and it
IS amenable to analysis by standard techniques such as GC-MS. While its primary application
is in the fragrance and flavor industry, the indanone scaffold's presence in various bioactive
molecules suggests potential for further investigation into its pharmacological properties. This
technical guide provides a foundational understanding of 6-Methyl-1-indanone for
professionals in the fields of fragrance chemistry, materials science, and drug discovery, and
highlights areas where further research, particularly in quantitative fragrance performance,
stability, and specific biological activity, would be beneficial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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